![molecular formula C19H22N6O2 B2983222 Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate CAS No. 2034461-61-3](/img/structure/B2983222.png)
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate, also known as BMT-047, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. BMT-047 is a selective antagonist of the dopamine D3 receptor, which is involved in various physiological and pathological processes, including addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates the synthesis of diverse heterocyclic compounds, such as pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety. These compounds were synthesized via reactions involving sodium salt of hydroxy derivatives and heterocyclic amines, highlighting the versatility of heterocyclic frameworks in drug discovery and material science A. Abdelhamid, A. Fahmi, Amna Ali Mohamed Alsheflo, 2012.
Orthogonal Protection Strategy for Piperazines
The development of orthogonally protected piperazines from bis-carbamate protected piperazine-2-carboxylic acids demonstrates the compound's utility in synthesizing 2-substituted piperazines. This strategy is valuable in medicinal chemistry for generating diverse piperazine derivatives, which are critical scaffolds in pharmaceuticals R. Clark, D. Elbaum, 2007.
Antimicrobial and Antifungal Activity
Compounds bearing similarities in structure have been evaluated for antimicrobial and antifungal activities. For instance, pyrazoline and pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents S. Y. Hassan, 2013.
Anticonvulsant Activity
Studies on substituted triazolo[4,3-a]pyrazines have revealed potent anticonvulsant activity against seizures in animal models. This suggests the therapeutic potential of such compounds in the treatment of epilepsy and related neurological disorders J. L. Kelley, J. A. Linn, D. Bankston, C. Burchall, F. Soroko, B. Cooper, 1995.
Mechanism of Action
Target of Action
Triazole compounds, which are a part of this compound’s structure, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities . The presence of the triazole nucleus in this compound suggests a similar mode of action.
Biochemical Pathways
Triazole compounds are known to impact a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index and safety profile . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . This suggests that the compound may have similar effects.
properties
IUPAC Name |
benzyl N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-23-18-17(20-9-12-25(14)18)24-10-7-16(8-11-24)21-19(26)27-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDBHKBHPCBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate |
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